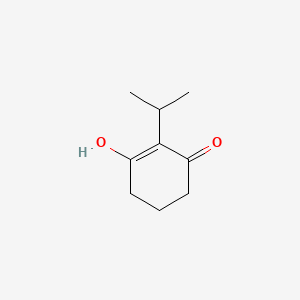
3-Hydroxy-2-propan-2-ylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-propan-2-ylcyclohex-2-en-1-one is an organic compound with a unique structure that includes a hydroxyl group, a propan-2-yl group, and a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-propan-2-ylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, a derivative of hydroxymethylfurfural . The reaction conditions typically include a basic environment, such as sodium hydroxide or potassium hydroxide, and a suitable solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or crystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-propan-2-ylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-propan-2-ylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-propan-2-ylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the cyclohexene ring provides structural stability. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-methyl-2-cyclopenten-1-one: This compound is structurally similar but has a different ring size and substitution pattern.
3-Hydroxy-2-(hydroxymethyl)propanal: Another similar compound with a hydroxyl and hydroxymethyl group.
2-Propanone, 1-hydroxy-:
Uniqueness
3-Hydroxy-2-propan-2-ylcyclohex-2-en-1-one is unique due to its specific combination of functional groups and ring structure
Eigenschaften
Molekularformel |
C9H14O2 |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
3-hydroxy-2-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-6(2)9-7(10)4-3-5-8(9)11/h6,10H,3-5H2,1-2H3 |
InChI-Schlüssel |
MAEUZYXOCDXXOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(CCCC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



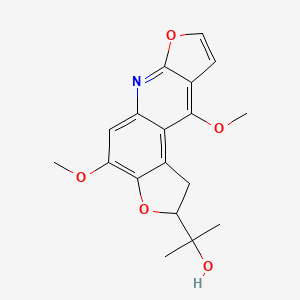
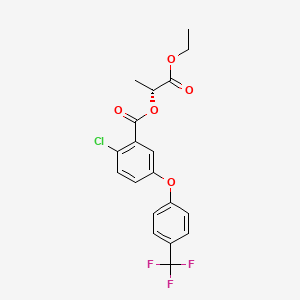
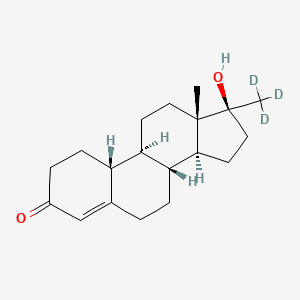
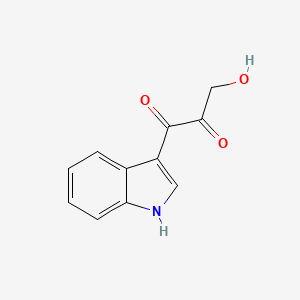

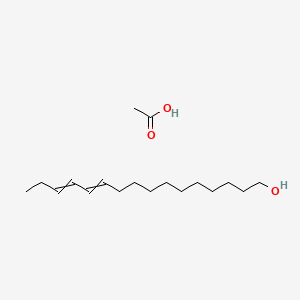
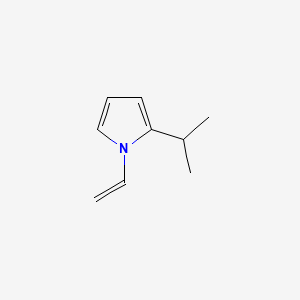
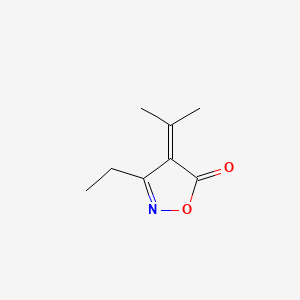
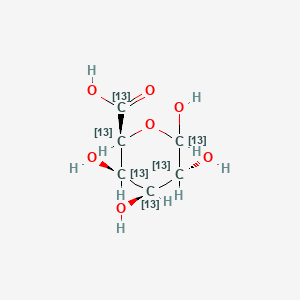
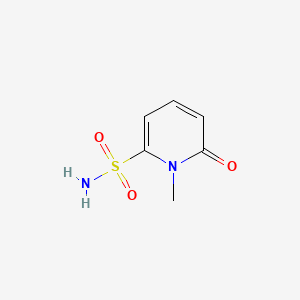
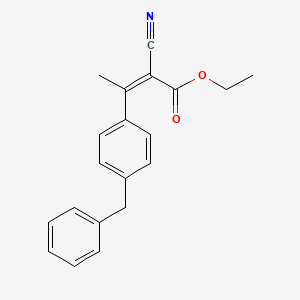

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate](/img/structure/B13838024.png)
